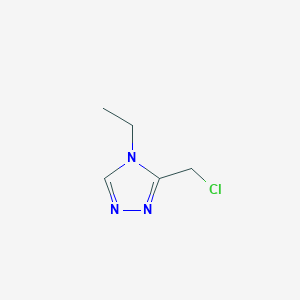

3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-4-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUSMMRGVDTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

An In-Depth Technical Guide to the Synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, and the title compound serves as a valuable building block for further molecular elaboration.[1][2] This document details a multi-step synthesis, beginning from accessible starting materials and proceeding through a key hydroxymethyl intermediate. The guide is designed for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each step.

Introduction and Strategic Overview

The synthesis of functionalized 1,2,4-triazoles is a cornerstone of modern heterocyclic chemistry, driven by their wide-ranging biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The target molecule, this compound, features a reactive chloromethyl group, making it an ideal synthon for introducing the triazole moiety into more complex molecular architectures through nucleophilic substitution.

A direct, one-pot synthesis for this specific molecule is not prominently described in the literature. Therefore, a rational, multi-step approach is required. The most logical and reliable strategy involves the late-stage introduction of the chloro- functionality. This is achieved via the chlorination of a stable, precursor alcohol, namely (4-ethyl-4H-1,2,4-triazol-3-yl)methanol. This strategy offers two key advantages:

-

Stability: The hydroxymethyl intermediate is significantly more stable and easier to handle and purify than the final chloromethyl product.

-

Reactivity: The conversion of a primary alcohol to an alkyl chloride is a high-yielding and well-established transformation.

Consequently, this guide will detail a proposed four-step synthesis, focusing on the construction of the key hydroxymethyl triazole precursor followed by its conversion to the final product.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties for the starting materials, intermediates, and the final product is provided below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Ethylhydrazine | C₂H₈N₂ | 60.10 | Colorless liquid | 624-80-6 |

| Methoxyacetyl Chloride | C₃H₅ClO₂ | 108.53 | Colorless liquid | 3946-19-8 |

| (4-ethyl-4H-1,2,4-triazol-3-yl)methanol | C₅H₉N₃O | 127.14 | Solid (Predicted) | N/A |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless liquid | 7719-09-7 |

| This compound | C₅H₈ClN₃ | 145.59 | Solid [4][5] | 103170-34-7 |

Detailed Synthesis Protocols and Mechanistic Insights

This section provides step-by-step protocols for the synthesis. Each step is accompanied by an explanation of the underlying reaction mechanism and critical experimental considerations.

Part 1: Synthesis of the Key Precursor: (4-ethyl-4H-1,2,4-triazol-3-yl)methanol

The synthesis of the hydroxymethyl precursor is the most crucial part of the overall process. The proposed route involves the initial formation of a protected intermediate, 4-ethyl-3-(methoxymethyl)-4H-1,2,4-triazole, followed by deprotection.

The first step involves the acylation of ethylhydrazine with methoxyacetyl chloride. This reaction forms the hydrazide backbone necessary for the subsequent cyclization.

-

Mechanism: This is a classic nucleophilic acyl substitution. The more nucleophilic terminal nitrogen of ethylhydrazine attacks the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable hydrazide. A base, such as triethylamine, is used to quench the HCl byproduct.

-

Experimental Protocol:

-

To a stirred solution of ethylhydrazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of methoxyacetyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-ethyl-2-methoxyacetohydrazide, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

The synthesized hydrazide is cyclized using formic acid, which acts as a C1 synthon to form the triazole ring. This is a variation of the Pellizzari reaction.[6]

-

Mechanism: The reaction proceeds via a condensation-cyclization cascade. The hydrazide is first formylated by formic acid. Subsequent intramolecular cyclization, driven by heating, involves the attack of the second nitrogen of the hydrazide onto the formyl carbon, followed by dehydration to yield the aromatic 1,2,4-triazole ring.

-

Experimental Protocol:

-

Heat a mixture of N'-ethyl-2-methoxyacetohydrazide (1.0 eq) and an excess of formic acid (5-10 eq) at reflux (approx. 100-110 °C) for 8-12 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-ethyl-3-(methoxymethyl)-4H-1,2,4-triazole.

-

The final step in the precursor synthesis is the cleavage of the methyl ether to unmask the hydroxyl group. Boron tribromide (BBr₃) is a powerful and effective reagent for this transformation.[3][7]

-

Mechanism: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This coordination facilitates a nucleophilic attack by a bromide ion on the methyl group (an SN2 reaction), cleaving the C-O bond and forming a bromo-borane intermediate. Subsequent aqueous workup hydrolyzes this intermediate to reveal the desired primary alcohol.

-

Experimental Protocol:

-

Dissolve 4-ethyl-3-(methoxymethyl)-4H-1,2,4-triazole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.

-

Add a solution of BBr₃ (1.2-1.5 eq) in DCM dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

-

Neutralize the mixture with saturated sodium bicarbonate solution and extract with DCM.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield the key precursor, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.

-

Part 2: Chlorination to this compound

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂). This is a reliable and high-yielding reaction for primary alcohols. A similar procedure has been successfully used for a related hydroxymethyl triazole.[8]

-

Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is displaced, forming a protonated alkyl chlorosulfite intermediate. A base (or the chloride ion itself) deprotonates this intermediate. The resulting alkyl chlorosulfite then collapses in an SNi (internal nucleophilic substitution) or SN2 mechanism, where the chloride attacks the carbon, and sulfur dioxide and a chloride ion are expelled as leaving groups, yielding the final product.

-

Experimental Protocol:

-

To an excess of thionyl chloride (5-10 eq), cooled to 0 °C, slowly add the precursor alcohol, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (1.0 eq), portion-wise with stirring.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product, likely as its hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

-

If the free base is desired, the hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent. The organic extract is then dried and concentrated to give the final product, this compound. Purification can be achieved by recrystallization.

-

Safety and Handling Precautions

The synthesis described involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Ethylhydrazine: This compound is harmful if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[4] It should be handled with extreme caution, using chemical-resistant gloves, safety goggles, and a lab coat.

-

Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl).[5][9][10][11] It causes severe skin burns and eye damage.[5] All manipulations must be performed in a fume hood, away from moisture. A face shield in addition to safety goggles is recommended.

-

Boron Tribromide: Similar to thionyl chloride, BBr₃ is highly corrosive and reacts violently with water. It is toxic and causes severe burns. Handle under an inert atmosphere with appropriate PPE.

-

Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][9][10][11][12][13] An emergency shower and eyewash station must be readily accessible.

Conclusion

This guide outlines a comprehensive and chemically sound pathway for the . By employing a strategy that relies on the construction and subsequent chlorination of a stable hydroxymethyl intermediate, this approach provides a reliable method for accessing this valuable synthetic building block. The detailed protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers with the necessary information to successfully and safely perform this synthesis in a laboratory setting.

References

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]

-

University of Alabama in Huntsville. (2013). Standard Operating Procedures for Thionyl Chloride. [Link]

-

Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 1,2-Diethylhydrazine. [Link]

-

PrepChem. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. [Link]

-

PubChem. 4-Ethyl-4H-1,2,4-triazole. [Link]

-

MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

-

Iraqi Journal of Science. Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. [Link]

-

ResearchGate. Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. [Link]

-

National Institutes of Health. 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole. [Link]

-

National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

University of Massachusetts Amherst Libraries. The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]

-

Taylor & Francis Online. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. [Link]

-

Iraqi Academic Scientific Journals. Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. [Link]

-

ResearchGate. Boron Tribromide. [Link]

- Google Patents.

-

ResearchGate. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. [Link]

- Google Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.

-

ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

Royal Society of Chemistry. Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. [Link]

-

Taylor & Francis Online. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. [Link]

- Google Patents.

-

ResearchGate. An Efficient Route to Ethyl 5‐Alkyl‐ (Aryl)‐1H‐1,2,4‐triazole‐3‐carboxylates. [Link]

-

ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]

-

National Institutes of Health. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]

-

National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]

-

SciSpace. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

Sources

- 1. Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. westliberty.edu [westliberty.edu]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. nj.gov [nj.gov]

- 10. drexel.edu [drexel.edu]

- 11. lanxess.com [lanxess.com]

- 12. nj.gov [nj.gov]

- 13. 乙肼 草酸酯 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] The inherent physicochemical properties of the triazole ring, such as its hydrogen bonding capacity, dipole character, and metabolic stability, make it a privileged structure in drug design.[2] This guide focuses on a key derivative, 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole , a versatile building block poised for the synthesis of novel therapeutic agents. The presence of a reactive chloromethyl group on the stable 4-ethyl-4H-1,2,4-triazole core provides a strategic handle for introducing diverse functionalities, making it a compound of significant interest for drug discovery and development programs.

This technical guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, reactivity profile, and potential applications of this compound, designed to empower researchers in their quest for next-generation therapeutics.

I. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃ | [3] |

| Molecular Weight | 145.59 g/mol | Calculated |

| Appearance | Solid (predicted) | [3] |

| SMILES | ClCC1=NN=CN1CC | [3] |

| InChI | 1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | [3] |

| InChI Key | ROUSMMRGVDTMNC-UHFFFAOYSA-N | [3] |

Note: Some supplier databases may list an incorrect empirical formula and molecular weight. The values presented here are based on the correct chemical structure.[3][4]

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.0-8.2 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the triazole ring.

-

δ 4.7-4.9 ppm (s, 2H): The singlet for the two protons of the chloromethyl (-CH₂Cl) group at the C3 position. The electronegativity of the chlorine atom causes a downfield shift.

-

δ 4.1-4.3 ppm (q, J = 7.2 Hz, 2H): The quartet represents the two protons of the ethyl group's methylene (-CH₂-) attached to the N4 position of the triazole ring.

-

δ 1.4-1.6 ppm (t, J = 7.2 Hz, 3H): The triplet corresponds to the three protons of the ethyl group's methyl (-CH₃) group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155 ppm: Chemical shift for the C3 carbon of the triazole ring, substituted with the chloromethyl group.

-

δ ~145 ppm: Chemical shift for the C5 carbon of the triazole ring.

-

δ ~45 ppm: Chemical shift for the carbon of the chloromethyl (-CH₂Cl) group.

-

δ ~40 ppm: Chemical shift for the methylene (-CH₂-) carbon of the N-ethyl group.

-

δ ~15 ppm: Chemical shift for the methyl (-CH₃) carbon of the N-ethyl group.

Infrared (IR) Spectroscopy:

Key characteristic absorption bands would include:

-

~3100 cm⁻¹: C-H stretching of the triazole ring.

-

~2980 cm⁻¹ and ~2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the ethyl and chloromethyl groups.

-

~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the triazole ring.[2]

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

II. Synthesis of this compound

The synthesis of this compound can be achieved through a robust and scalable four-step sequence, starting from readily available commercial materials. This protocol is designed for efficiency and high purity of the final product.

Sources

An In-depth Technical Guide to 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the stable 1,2,4-triazole nucleus, a known pharmacophore, with a reactive chloromethyl group, making it a valuable starting material for the synthesis of a diverse range of more complex molecules. This document will delve into its chemical identity, physicochemical properties, synthetic considerations, and potential applications, providing a foundational resource for researchers in the field.

Section 1: Chemical Identity and Physicochemical Properties

Table 1: Core Identifiers for this compound

| Identifier | Value |

| MDL Number | MFCD22192575 |

| Molecular Formula | C₅H₈ClN₃ |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | This compound |

The structural arrangement of this molecule, featuring a 1,2,4-triazole ring substituted with an ethyl group at the N4 position and a chloromethyl group at the C3 position, is crucial to its reactivity and utility. The ethyl group enhances lipophilicity, which can be a desirable trait in drug candidates for improved membrane permeability. The chloromethyl group, conversely, serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups.

Figure 1: Chemical structure of this compound.

Table 2: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 145.040675 g/mol | PubChem |

| Monoisotopic Mass | 145.040675 g/mol | PubChem |

| Topological Polar Surface Area | 36.9 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 134 | PubChem |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Section 2: Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for forming the triazole ring, followed by functionalization. A common strategy involves the cyclization of a suitably substituted amidine or amidrazone with a one-carbon synthon.

A plausible synthetic route, illustrated below, could start from N-ethylformamide, which can be converted to the corresponding imidoyl chloride. This intermediate can then react with a hydrazine derivative to form an amidrazone, which subsequently undergoes cyclization and chlorination of a hydroxymethyl precursor to yield the final product.

Figure 2: A potential synthetic pathway for this compound.

The reactivity of this compound is dominated by the chloromethyl group. As a primary alkyl chloride, it is susceptible to Sₙ2 reactions with a wide array of nucleophiles. This allows for the introduction of various functionalities, such as azides, amines, thiols, and alkoxides, thereby enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad range of biological activities including antifungal, antiviral, and anticancer properties. The title compound serves as a key intermediate for the synthesis of novel drug candidates that leverage the favorable pharmacological profile of the triazole ring.

3.1. Antifungal Agents: The triazole core is famously present in antifungal drugs like fluconazole and itraconazole, which act by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. By using this compound as a scaffold, novel derivatives can be synthesized and screened for potent and selective antifungal activity, potentially overcoming existing resistance mechanisms.

3.2. Anticancer Agents: The triazole nucleus has been incorporated into anticancer agents that target various pathways. The ability to functionalize the chloromethyl group allows for the attachment of moieties that can interact with specific biological targets, such as kinases or other enzymes implicated in cancer progression.

3.3. Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold extends to other therapeutic areas, including antiviral, anti-inflammatory, and CNS-active agents. The derivatization of this compound provides a platform for exploring these and other potential therapeutic applications.

Figure 3: The role of this compound as a versatile intermediate in drug discovery.

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

-

Hazard Identification: As an alkylating agent, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Disposal of this compound should be in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 5: Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its combination of a biologically active triazole core and a reactive chloromethyl handle makes it an attractive starting point for the development of new drug candidates. Researchers working with this compound should be well-versed in its properties, reactivity, and the necessary safety precautions to ensure its effective and safe use in the laboratory. The insights provided in this guide aim to facilitate further research and innovation in the field of medicinal chemistry.

References

-

PubChem Compound Summary for CID 135546685. National Center for Biotechnology Information. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the principles behind the spectral features. While direct experimental spectra for this specific molecule are not widely published, this guide presents a detailed prediction and interpretation of the 1H and 13C NMR spectra based on established principles and data from structurally analogous compounds. Furthermore, it outlines a robust methodology for acquiring and analyzing such data, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel 1,2,4-triazole derivatives.

Introduction: The Significance of 1,2,4-Triazoles and the Imperative of Spectroscopic Scrutiny

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring is critical in defining the pharmacological profile of these compounds. This compound, with its reactive chloromethyl group, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures.

In the rigorous landscape of drug discovery and development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide delves into the specifics of 1H and 13C NMR spectroscopy as applied to this compound, offering a predictive framework for its characterization.

Predicted 1H and 13C NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related 4-ethyl-1,2,4-triazole derivatives and compounds bearing a chloromethyl substituent on a heterocyclic ring, as reported in the scientific literature.[1][2]

Predicted 1H NMR Data (in CDCl3, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH2- (ethyl) | ~ 4.1 - 4.3 | Quartet (q) | ~ 7.2 |

| -CH3 (ethyl) | ~ 1.4 - 1.6 | Triplet (t) | ~ 7.2 |

| -CH2Cl | ~ 4.7 - 4.9 | Singlet (s) | - |

| C5-H (triazole) | ~ 8.0 - 8.2 | Singlet (s) | - |

Predicted 13C NMR Data (in CDCl3, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH2- (ethyl) | ~ 40 - 42 |

| -CH3 (ethyl) | ~ 14 - 16 |

| -CH2Cl | ~ 43 - 45 |

| C3 (triazole) | ~ 150 - 152 |

| C5 (triazole) | ~ 144 - 146 |

Interpretation and Rationale for Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic environment of each nucleus, influenced by the electronegativity of neighboring atoms and the aromaticity of the triazole ring.

-

Ethyl Group: The methylene protons (-CH2-) of the ethyl group are directly attached to a nitrogen atom of the heterocyclic ring, resulting in a downfield shift to approximately 4.1 - 4.3 ppm.[1] These protons appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH3) are further from the electronegative nitrogen and therefore resonate at a more upfield position, around 1.4 - 1.6 ppm, as a triplet.[1] Similarly, the methylene carbon is deshielded by the adjacent nitrogen, appearing around 40 - 42 ppm, while the methyl carbon is found in the typical aliphatic region of 14 - 16 ppm.[1]

-

Chloromethyl Group: The chloromethyl protons (-CH2Cl) are expected to be significantly deshielded due to the strong electron-withdrawing effect of the chlorine atom and the adjacent triazole ring, leading to a predicted chemical shift in the range of 4.7 - 4.9 ppm. These protons appear as a singlet as there are no adjacent protons to couple with. The carbon of the chloromethyl group is also deshielded and is predicted to resonate around 43 - 45 ppm.

-

Triazole Ring: The proton at the C5 position of the 4H-1,2,4-triazole ring is in an electron-deficient aromatic environment, which causes it to resonate at a downfield chemical shift, predicted to be in the region of 8.0 - 8.2 ppm. The C3 and C5 carbons of the triazole ring are part of an aromatic system and are attached to electronegative nitrogen atoms, resulting in their downfield chemical shifts of approximately 150 - 152 ppm and 144 - 146 ppm, respectively.

Methodology for NMR Data Acquisition and Analysis

To ensure the acquisition of high-quality, reproducible NMR data for the structural confirmation of this compound, the following experimental protocol is recommended.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which has minimal overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

For 1H NMR acquisition, use a standard single-pulse experiment. Key parameters to set include:

-

Spectral Width: Sufficient to encompass all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: Dependent on the sample concentration, but typically 8-16 scans are sufficient for a moderately concentrated sample.

-

-

For 13C NMR acquisition, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. Key parameters include:

-

Spectral Width: A wider spectral width is required for 13C NMR (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-5 second delay is generally sufficient.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually necessary due to the low natural abundance of the 13C isotope.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, quartet, etc.) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the 1H and 13C NMR spectra to the corresponding atoms in the molecular structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments.

-

Visualizations

Molecular Structure of this compound

Caption: Workflow for NMR data acquisition and structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, a key building block in the synthesis of novel bioactive molecules. The presented data, based on sound spectroscopic principles and comparative analysis of related structures, offers a reliable framework for the characterization of this compound. The included experimental protocol underscores the importance of a meticulous and systematic approach to NMR data acquisition and analysis, ensuring the scientific rigor required in modern drug discovery and development. It is anticipated that this guide will serve as a valuable resource for researchers, facilitating the efficient and accurate structural elucidation of this and other 1,2,4-triazole derivatives.

References

-

MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

MDPI. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

NIH. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

MDPI. A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]

Sources

Solubility and physical properties of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole

Abstract

This compound is a heterocyclic compound with significant potential as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] A thorough understanding of the molecule's physical and solubility properties is a critical prerequisite for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing both predictive assessments based on its molecular structure and the rigorous, validated experimental protocols required for their empirical determination.

Molecular Structure and Physicochemical Profile

The structure of this compound features a five-membered aromatic ring containing three nitrogen atoms, substituted with a reactive chloromethyl group at position 3 and an ethyl group at position 4. This specific arrangement of functional groups dictates its chemical behavior and physical properties.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N4 [label="N", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];

// Substituents C_ethyl1 [label="CH₂", pos="0,-2!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="0,-3!", fontcolor="#202124"]; C_chloro [label="CH₂", pos="-1.73,-1!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.6,-0.5!", fontcolor="#EA4335"];

// Draw bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- N1 [label=""];

// Double bonds N1 -- C5 [style=double, len=1.0]; N2 -- C3 [style=double, len=1.0];

// Substituent bonds N4 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C3 -- C_chloro [label=""]; C_chloro -- Cl [label=""]; } Caption: 2D Structure of this compound.

-

1,2,4-Triazole Core: The heterocyclic ring is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally confers some degree of aqueous solubility.[3][4]

-

Ethyl Group (N4): The N-alkylation with an ethyl group increases the lipophilicity of the molecule compared to an unsubstituted triazole, potentially reducing its solubility in highly polar solvents like water.

-

Chloromethyl Group (C3): This group is a reactive electrophilic site, making the compound a valuable synthetic intermediate. It also contributes to the molecule's overall size and lipophilicity.

Based on these features, a qualitative prediction suggests that the compound will exhibit limited solubility in water but good solubility in various organic solvents. The empirical determination of these properties is essential for accurate and reproducible research.

Core Physical Properties

Precise knowledge of physical properties such as melting point and density is fundamental for verifying the purity of a synthesized batch and for process development calculations. Vendor information confirms the compound is a solid at room temperature.[5][6]

| Property | Value | Source / Method |

| Molecular Formula | C₅H₈ClN₃ | [5] |

| Molecular Weight | 145.59 g/mol | Calculated |

| Appearance | Solid | [6] |

| Melting Point | Data not available. Requires experimental determination. | See Protocol 2.1 |

| Boiling Point | Data not available. Requires experimental determination. | Standard Distillation |

| Density | Data not available. Requires experimental determination. | See Protocol 2.2 |

Protocol 2.1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a robust indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting range, typically less than 1°C.[7] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[7] This protocol details the use of a standard melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[8] Load the sample into a glass capillary tube by tapping the open end into the powder, then inverting and tapping gently to pack the solid to a height of 2-3 mm.[9][10]

-

Initial Rapid Determination: Place the capillary in the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[9] Insert a new capillary with the sample.

-

Heating Rate: Begin heating at a slow, controlled rate of 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is the foundation of an accurate measurement.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.

-

Replicates: Perform at least two additional measurements to ensure reproducibility.

Protocol 2.2: Density Determination (Liquid Displacement Method)

Rationale: Density (ρ = m/V) is an intrinsic physical property useful for material identification and process calculations.[11] For an irregularly shaped solid, volume is most accurately determined by the displacement of a liquid in which the solid is insoluble.[12][13]

Methodology:

-

Mass Measurement: Accurately weigh a sample of the solid using an analytical balance. Record the mass (m).

-

Liquid Selection: Choose a liquid (e.g., hexane or mineral oil) in which this compound is completely insoluble.

-

Initial Volume: Add a known volume of the selected liquid to a graduated cylinder. The cylinder should be large enough to fully submerge the solid without splashing. Record the initial volume (V1).

-

Displacement: Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped on the surface.

-

Final Volume: Read the new volume of the liquid in the graduated cylinder (V2). The volume of the solid (V_solid) is V2 - V1.

-

Calculation: Calculate the density using the formula: ρ = m / (V2 - V1). Report the units, typically in g/cm³ or g/mL.

Solubility Profile

Solubility is arguably the most critical physical property for any compound intended for biological application or use in solution-phase chemistry.[14][15] It dictates the achievable concentration in reaction mixtures, purification solvents, and, crucially, in buffers and bio-relevant media for screening and formulation.

This guide distinguishes between two types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration stock (e.g., DMSO), begins to precipitate. While fast and suited for high-throughput screening, it can often overestimate the true solubility due to the formation of metastable, supersaturated solutions.[14][16]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. It is the most reliable and relevant measurement for formulation and biopharmaceutical classification.[16][17] The shake-flask method is the universally accepted gold standard for this determination.[17]

Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[17] By starting with an excess of solid, the measurement confirms the maximum concentration the solvent can hold at a given temperature, providing a definitive and reproducible value.[18]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for biological relevance).[19] Agitate the slurry for a sufficient period to reach equilibrium, typically 24 to 48 hours.[14][16]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand at the same constant temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.[15] This step is critical to avoid artificially high results from suspended microcrystals.

-

Analysis: Accurately dilute the clear filtrate with an appropriate solvent (usually the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, against a standard curve of known concentrations.[16]

-

Reporting: The resulting concentration is the thermodynamic solubility, reported in units such as mg/mL, µg/mL, or molarity.

Predicted and Experimental Solubility Table

The following table provides a framework for characterizing the solubility profile of the compound across a range of solvents relevant to both chemical synthesis and drug development.

| Solvent | Type | Predicted Solubility | Experimental Value (mg/mL) |

| Water | Polar Protic | Low | Requires determination |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | Low | Requires determination |

| Ethanol | Polar Protic | Moderate to High | Requires determination |

| Methanol | Polar Protic | Moderate to High | Requires determination |

| Acetone | Polar Aprotic | High | Requires determination |

| Acetonitrile | Polar Aprotic | High | Requires determination |

| Dichloromethane (DCM) | Nonpolar | High | Requires determination |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Requires determination |

| Toluene | Nonpolar | Moderate | Requires determination |

Safety and Handling

According to vendor safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires a GHS07 (Exclamation mark) pictogram.[5][6] Standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[20]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21] Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is classified as a combustible solid.[5][6]

Conclusion

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. ([Link])

-

University of Toronto. Melting point determination. ([Link])

-

SSERC. Melting point determination. ([Link])

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. ([Link])

-

Westlab Canada. Measuring the Melting Point. ([Link])

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). ([Link])

-

Wired Chemist. Determination of Melting Point. ([Link])

-

Solubility of Things. 1,2,4-Triazole. ([Link])

-

Avdeef, A. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech2004 , 5 (1), E12. ([Link])

-

MacFarlane, D. R.; et al. The Experimental Determination of Solubilities. ResearchGate2016 . ([Link])

-

Kumar, K.; et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Front. Pharmacol.2022 , 13, 897821. ([Link])

-

Ohta, Y.; et al. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers2020 , 12 (11), 2538. ([Link])

-

Quora. How to calculate the density of a chemical compound? ([Link])

-

Königsberger, E.; et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. J. Chem. Eng. Data2019 , 64 (3), 919-922. ([Link])

-

Columbia University. MEASUREMENT OF DENSITY. ([Link])

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. ([Link])

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. ([Link])

-

Journal of Chemical & Engineering Data. Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ([Link])

-

DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. ([Link])

-

YouTube. How to Calculate the Density of a Molecule : Chemistry and Physics Calculations. ([Link])

-

Khan Academy. Density equation. ([Link])

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). ([Link])

-

PubChem. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. ([Link])

-

Chembeez. 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, 95%. ([Link])

-

Akhtar, T.; et al. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Future J. Pharm. Sci.2021 , 7, 185. ([Link])

-

ResearchGate. Synthesis of some 3-substituted -4h-1, 2, 4-triazole derivatives with potent anti-inflammatory activity. ([Link])

-

ResearchGate. Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. ([Link])

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. ([Link])

-

Farmatsevtychnyi Zhurnal. Biological features of new 1,2,4-triazole derivatives (a literature review). ([Link])

-

Wikipedia. 1,2,4-Triazole. ([Link])

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ([Link])

-

ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. ([Link])

Sources

- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. Khan Academy [khanacademy.org]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. tcichemicals.com [tcichemicals.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Medicinal Chemistry of 1,2,4-Triazole Derivatives

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, the capacity for hydrogen bonding, and polarity that allows for potent interactions with a multitude of biological targets.[1] This has rendered 1,2,4-triazole derivatives as core components in a wide array of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

This technical guide offers an in-depth review of 1,2,4-triazole derivatives, designed for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, delve into the diverse therapeutic applications with a focus on mechanistic insights, and analyze structure-activity relationships that govern their efficacy.

Core Synthetic Strategies: Building the 1,2,4-Triazole Ring

The construction of the 1,2,4-triazole nucleus is achievable through several robust and well-established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Two of the most classical and effective methods are the Einhorn-Brunner reaction and the Pellizzari reaction.

The Einhorn-Brunner Reaction

First described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides a direct pathway to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[4][5]

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydrazine's primary amine on one of the imide's carbonyl carbons.[6] This is followed by a cascade of dehydration and intramolecular cyclization steps to forge the stable aromatic triazole ring.[5] A critical advantage of this method is its predictable regioselectivity when using unsymmetrical imides. The hydrazine will preferentially attack the more electrophilic carbonyl carbon, meaning the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final product.[5][6] This predictability is invaluable for the targeted synthesis of specific isomers.

Caption: A generalized workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction

This protocol describes a typical lab-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (imide) (1.0 equivalent) in glacial acetic acid.[7]

-

Addition of Hydrazine: While stirring, slowly add the substituted hydrazine (1.1 equivalents) to the solution.[6]

-

Heating: Heat the reaction mixture to reflux, typically between 110-120°C, using a heating mantle.[7]

-

Monitoring: Allow the reaction to proceed for 2 to 8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[6]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the 1,2,4-triazole product.[7]

-

Isolation: Collect the solid precipitate by vacuum filtration, washing it with cold deionized water to remove any residual acetic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted 1,2,4-triazole.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[8][9]

Causality and Mechanistic Insight: The mechanism is initiated by the nucleophilic attack of the hydrazide's terminal nitrogen on the amide's carbonyl carbon.[9] Subsequent cyclization and dehydration steps form the stable triazole ring.[10] The primary drawback of the traditional Pellizzari reaction is the requirement for high temperatures (often >200°C) and long reaction times, which can lead to low yields and side product formation, such as 1,3,4-oxadiazoles.[7][8] Modern modifications, particularly the use of microwave irradiation, have proven highly effective in drastically reducing reaction times and improving yields, offering a more efficient and "green" alternative.[8]

Experimental Protocol: Symmetrical Pellizzari Reaction (Conventional Heating)

This protocol is for a symmetrical reaction to avoid the formation of isomeric mixtures.

-

Reaction Setup: In a round-bottom flask equipped for high-temperature reaction (e.g., with a reflux condenser and nitrogen inlet), combine equimolar amounts of the chosen benzamide and benzoylhydrazide.[10]

-

Heating: Heat the mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[8]

-

Monitoring: Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC.[10]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.[8]

-

Purification: The crude solid can be triturated with a solvent like ethanol to remove impurities. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,5-disubstituted-1,2,4-triazole.[10]

The Pharmacological Landscape of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore in numerous drugs, exhibiting a wide range of biological activities.[2]

Antifungal Activity

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal agents.[11] Drugs like Fluconazole, Itraconazole, and Voriconazole are mainstays in treating fungal infections.[2]

Mechanism of Action: Triazole antifungals potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] By blocking this pathway, triazoles disrupt membrane integrity, leading to fungal cell death.[12]

Caption: Inhibition of ergosterol synthesis by 1,2,4-triazole antifungal agents.

Anticancer Activity

1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms.[1] They have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle, and as aromatase inhibitors (e.g., Letrozole, Anastrozole) for hormone-dependent breast cancer.[5][14]

Other Therapeutic Activities

The versatility of the 1,2,4-triazole scaffold extends to numerous other therapeutic areas. Derivatives have demonstrated significant potential as:

-

Antibacterial agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[15]

-

Antiviral agents: The notable example being Ribavirin, a broad-spectrum antiviral drug.[2]

-

Anticonvulsant agents: Some derivatives have shown potent activity, in some cases outperforming standard drugs like phenytoin in preclinical models.[15]

-

Anti-inflammatory agents: Certain compounds have exhibited significant edema inhibition, surpassing the activity of ibuprofen.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in the context of antifungal agents, SAR studies of fluconazole analogues have revealed key insights. A strong SAR investigation found that derivatives with electron-withdrawing groups like -NO₂ and -CF₃ at the 7-position of a fused ring system exhibited more effective antifungal activity.[16] Generally, the introduction of electron-withdrawing groups onto the molecule is favorable for activity.[17]

The following table summarizes generalized SAR findings for various biological activities.

| Target Activity | Position of Substitution | Favorable Substituents | Impact on Activity |

| Antifungal | Phenyl ring attached to core | Electron-withdrawing groups (e.g., -F, -Cl) | Increases potency by enhancing binding to CYP51[18] |

| Anticancer | N4-position | Bulky or aromatic groups | Can influence cytotoxic effects, depending on the cell line[19] |

| Anticancer | C3 and C5 positions | Varied aryl/heteroaryl groups | Modulates activity; allows for targeting different enzymes/pathways[14] |

| Antibacterial | C3-thiol modifications | Alkyl or aryl substitutions on the sulfur | Can enhance activity against specific bacterial strains[20] |

Conclusion and Future Outlook

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a range of therapeutic areas, combined with its synthetic accessibility, ensures its continued importance.[21][22] Future research will likely focus on the synthesis of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to develop agents with dual mechanisms of action or improved resistance profiles. The exploration of new synthetic methodologies that are more efficient and environmentally friendly will also be a key area of focus. The remarkable versatility of 1,2,4-triazole derivatives guarantees their role in the development of new and effective therapeutic agents for years to come.

References

- Exploring The Synthesis of 1,2,4-Triazole Deriv

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Einhorn–Brunner reaction. Wikipedia. (URL: [Link])

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science. (URL: [Link])

-

1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science. (URL: [Link])

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. (URL: [Link])

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. (URL: [Link])

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. (URL: [Link])

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. (URL: [Link])

-

An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry. (URL: [Link])

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. (URL: [Link])

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])

-

Pellizzari reaction. Wikipedia. (URL: [Link])

-

Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. (URL: [Link])

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. Computational and Structural Biotechnology Journal. (URL: [Link])

-

Einhorn-Brunner Reaction. Merck Index. (URL: [Link])

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. (URL: [Link])

-

Einhorn‐Brunner reaction. Semantic Scholar. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. isres.org [isres.org]

- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 21. Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 22. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its molecular architecture, predicted spectroscopic profile, plausible synthetic routes, and its significance as a reactive intermediate for the development of novel chemical entities.

Molecular Structure and Chemical Formula

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted at the 3-position with a chloromethyl group and at the 4-position with an ethyl group. The "4H" designation indicates that the substituent on the nitrogen at position 4 allows for the presence of a hydrogen atom on one of the other ring nitrogens in the neutral form, though in this N-substituted case, it defines the ethyl group's position.

The fundamental properties of this molecule are summarized in the table below. The molecular formula is C₅H₈ClN₃, a fact corroborated by its InChI (International Chemical Identifier) string. It is important to note that some databases may contain conflicting information regarding the empirical formula; however, structural analysis confirms C₅H₈ClN₃ as correct.

| Property | Value | Source |

| Molecular Formula | C₅H₈ClN₃ | |

| Molecular Weight | 145.59 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI | 1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | |

| SMILES | ClCC1=NN=CN1CC | |

| Physical Form | Solid (predicted) |

Below is a 2D representation of the molecular structure, generated to illustrate the connectivity of the atoms.

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | Singlet (s) | 1H | C5-H | The proton on the triazole ring is deshielded by the electronegative nitrogen atoms. |

| ~4.7 - 4.9 | Singlet (s) | 2H | -CH₂-Cl | The methylene protons are deshielded by the adjacent chlorine atom and the triazole ring. |

| ~4.1 - 4.3 | Quartet (q) | 2H | N-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl protons. |

| ~1.4 - 1.6 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C3 | Carbon atom of the triazole ring attached to the chloromethyl group, deshielded by two nitrogen atoms. |

| ~145 - 150 | C5 | Carbon atom of the triazole ring attached to the hydrogen, deshielded by two nitrogen atoms. |

| ~40 - 45 | N-CH₂-CH₃ | Methylene carbon of the ethyl group. |

| ~35 - 40 | -CH₂-Cl | Chloromethyl carbon, deshielded by the chlorine atom. |

| ~14 - 16 | N-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (aromatic, C5-H) |

| ~2900 - 3000 | Medium | C-H stretching (aliphatic, ethyl and chloromethyl groups) |

| ~1500 - 1600 | Medium-Strong | C=N and N=N stretching (triazole ring) |

| ~1400 - 1480 | Medium | C-H bending (aliphatic) |

| ~1200 - 1300 | Medium | C-N stretching |

| ~650 - 800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z 145. A characteristic feature will be the presence of an M+2 peak at m/z 147 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[5] Fragmentation would likely involve the loss of the chloromethyl group or the ethyl group.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the formation of the 1,2,4-triazole ring and subsequent functionalization.[4][6] A plausible and efficient synthetic workflow is outlined below.

Sources

A Technical Guide to the Synthesis of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole: Key Starting Materials and Methodologies

Introduction

3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—comprising a stable triazole core, a reactive chloromethyl group, and a specific N-ethyl substituent—makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the class of conazole antifungal agents.[1] This guide provides an in-depth examination of the key starting materials and a robust, field-proven synthetic pathway for its preparation. Designed for researchers and process chemists, this document elucidates the causal chemistry behind each step, ensuring a reproducible and scalable synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic strategy for this compound involves three primary disconnections. The most apparent disconnection is the C-Cl bond, revealing the corresponding alcohol, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, as the immediate precursor. This simplifies the final step to a standard chlorination reaction. The second disconnection removes the hydroxymethyl group, leading back to the core heterocycle, 4-ethyl-4H-1,2,4-triazole. Finally, the triazole ring itself can be deconstructed into fundamental, commercially available starting materials: ethylamine, formic acid, and hydrazine. This pathway is strategically advantageous as it builds complexity step-by-step from simple precursors.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Pathway: From Simple Amines to a Functionalized Triazole

The forward synthesis is executed in three distinct, high-yielding stages. This approach ensures that each intermediate can be isolated and characterized, providing robust process control, a hallmark of a trustworthy and scalable protocol.

Caption: Forward synthesis pathway overview.

Step 1: Synthesis of 4-Ethyl-4H-1,2,4-triazole

The construction of the N-substituted triazole core is foundational. While various methods exist for 1,2,4-triazole synthesis, the Einhorn–Brunner reaction or related condensations provide a reliable route.[2] This method involves the reaction of a mono-substituted hydrazine with diacylamines. A practical adaptation involves the reaction of ethylamine with an excess of formic acid to generate N-ethylformamide in situ. Subsequent reaction with formylhydrazine (itself prepared from formic acid and hydrazine) followed by thermal cyclization and dehydration yields the desired 4-ethyl-4H-1,2,4-triazole.

-

Causality of Experimental Choice: Using formic acid as the formyl group source for both the amine and hydrazine is atom-economical. The thermal cyclization is effective because the resulting stable, aromatic triazole ring provides a strong thermodynamic driving force for the reaction, forcing the elimination of water.

Step 2: Synthesis of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol

This step involves the functionalization of the C3 position of the triazole ring. The C3 and C5 positions on the 4H-1,2,4-triazole ring are electron-deficient; however, under specific conditions, they can undergo reaction with strong electrophiles. A common and effective method is hydroxymethylation using formaldehyde.[3]

-

Expertise & Mechanistic Insight: The reaction proceeds via electrophilic substitution. The triazole nitrogen atoms draw electron density from the ring carbons, but the C3 position can be attacked by protonated formaldehyde (a highly reactive electrophile) or under base-catalyzed conditions. The choice of an aqueous formaldehyde solution is practical for both safety and reactivity. The reaction is typically performed at a moderate temperature to ensure regioselectivity and prevent polymerization of the formaldehyde.

Step 3: Synthesis of this compound